![molecular formula C9H13NO B094340 4-[(Dimethylamino)methyl]phenol CAS No. 103-87-7](/img/structure/B94340.png)
4-[(Dimethylamino)methyl]phenol
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C9H13NO and is known for its applications in various fields, including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: The compound is used in the production of resins, adhesives, and coatings.
Wirkmechanismus
Target of Action
The primary target of 4-[(Dimethylamino)methyl]phenol is the heme group in hemoglobin . The heme group plays a crucial role in oxygen transport and storage in the body.
Mode of Action
This compound works by generating methemoglobin , a form of hemoglobin that has a higher affinity for cyanide . This compound interacts with the heme group in hemoglobin, converting the ferrous iron (Fe2+) to the ferric form (Fe3+), thereby forming methemoglobin .
Biochemical Pathways
The formation of methemoglobin affects the respiratory chain in the body . In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .
Pharmacokinetics
In humans and dogs, this compound is cleared rapidly from the blood with a half-life of less than 1 minute . This rapid clearance suggests that the compound is quickly metabolized and eliminated from the body, impacting its bioavailability.
Result of Action
The primary result of the action of this compound is the restoration of normal cellular respiration in the presence of cyanide . By generating methemoglobin, this compound effectively sequesters cyanide ions, preventing them from inhibiting the respiratory chain and thereby mitigating the toxic effects of cyanide .
Biochemische Analyse
Cellular Effects
It is not clear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear whether it has any effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)methyl]phenol typically involves the reaction of phenol with formaldehyde and dimethylamineThe reaction conditions usually require an acidic catalyst and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Nitro and halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
- 4-[(Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness: 4-[(Dimethylamino)methyl]phenol is unique due to its dual functional groups (phenol and amine), which allow it to participate in a wide range of chemical reactions. Its ability to generate methemoglobin makes it particularly valuable in medical applications as an antidote for cyanide poisoning .
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-3-5-9(11)6-4-8/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPEIKDMMISQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041495 | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-87-7 | |
| Record name | 4-[(Dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[(dimethylamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-((Dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-dimethylamino-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((DIMETHYLAMINO)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA8M8AIM6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-[(Dimethylamino)methyl]phenol in the context of the provided research?
A1: this compound is primarily utilized as a precursor in the synthesis of hindered amine light stabilizers (HALS), specifically Tinuvin 144. [] This compound is not directly used as a stabilizer but serves as a key building block in the chemical reaction.
Q2: How does the structure of the compound synthesized using this compound contribute to its application?
A2: The reaction of this compound with bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butylmalonate yields Tinuvin 144. [] This resulting compound possesses two piperidine rings, known for their role in the stabilizing mechanism of HALS. The presence of these rings, derived indirectly from this compound, is crucial for its function as a light stabilizer.
Q3: Are there any other applications of this compound mentioned in the research apart from HALS synthesis?
A3: Yes, the research mentions that this compound is a component in a powder coating formulation. [] While its specific role within the coating isn't explicitly described, its presence suggests it may contribute to the coating's properties, such as stability or performance.
Q4: Can you provide information on the crystallographic studies of compounds derived from this compound?
A4: The research describes the crystal structures of two compounds derived from this compound: Tinuvin 144 [] and Dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. [] Both compounds exhibit intermolecular hydrogen bonding within their crystal structures, which can influence their physical properties and stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
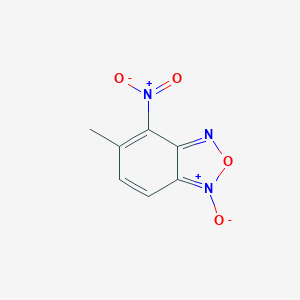
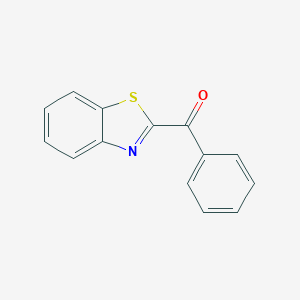

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
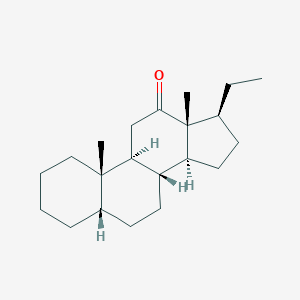
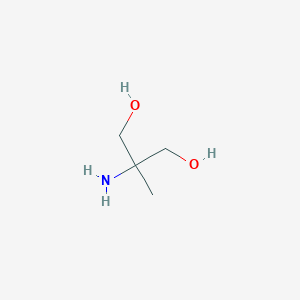
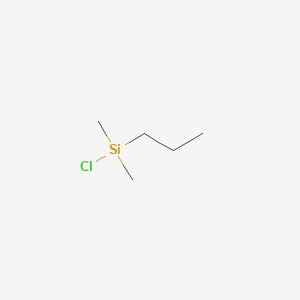
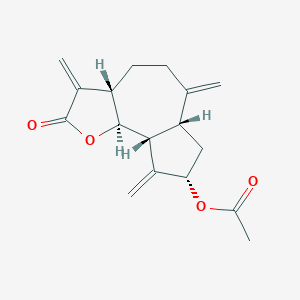
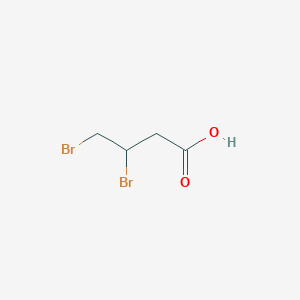
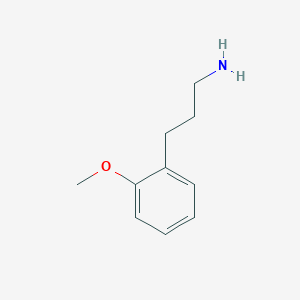
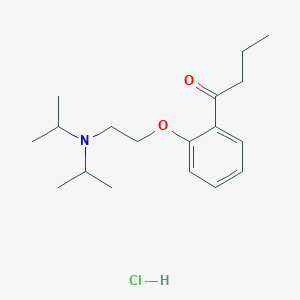

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)

